2-(4-Iodobenzyl)cyclopentanone

Description

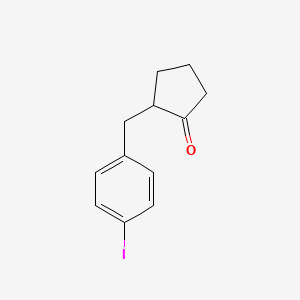

2-(4-Iodobenzyl)cyclopentanone is a cyclopentanone derivative substituted with a 4-iodobenzyl group at the 2-position of the ketone ring. The compound features a five-membered cyclic ketone core, with the benzyl group introducing aromaticity and the iodine atom contributing to its distinct electronic and steric properties. The molecular formula is C₁₂H₁₃IO, yielding a molecular weight of 299.9 g/mol (calculated).

Properties

Molecular Formula |

C12H13IO |

|---|---|

Molecular Weight |

300.13 g/mol |

IUPAC Name |

2-[(4-iodophenyl)methyl]cyclopentan-1-one |

InChI |

InChI=1S/C12H13IO/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10H,1-3,8H2 |

InChI Key |

WXJQZKGUURFYON-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)CC2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Iodobenzyl)cyclopentanone with structurally or functionally related cyclopentanone derivatives, emphasizing substituent effects, applications, and biological activities.

Key Comparative Insights:

Substituent Effects on Reactivity and Applications

- Halogenated Derivatives :

- The 4-chlorophenyl analog (metconazole intermediate) demonstrates agricultural utility due to chlorine’s balance of lipophilicity and stability . In contrast, the 4-iodobenzyl group’s larger atomic radius and polarizability could enhance binding in biological systems, though this remains speculative.

- Nectaryl’s branched alkyl substituent contributes to its volatility and fruity odor, highlighting the role of non-aromatic substituents in fragrance chemistry .

Biological Activity Antioxidant and Enzyme Inhibition: Curcumin analogs with methoxy/hydroxybenzylidene groups (e.g., 3d) exhibit strong antioxidant and ACE-inhibitory activities, underscoring the importance of electron-donating substituents .

Environmental and Safety Profiles

- Nectaryl is classified as environmentally hazardous (UN 3082), likely due to its persistence and terpene-derived structure . Halogenated analogs like the 4-chlorophenyl and 4-iodobenzyl derivatives may pose distinct ecological risks, depending on degradation pathways.

Synthetic Utility The 4-nitrophenyl derivative serves as a reactive intermediate, leveraging the nitro group’s electrophilicity for further functionalization . Similarly, the iodine atom in this compound could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) in drug synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.